Chiral Configuration: (R)-Enantiomer vs. (S)-Enantiomer – Absolute Stereochemistry Differentiation
The (R)-enantiomer (CAS 1389872-88-1 free base; CAS 2250241-90-6 HCl) and (S)-enantiomer (CAS 1388089-27-7 free base; CAS 2250242-09-0 HCl) are separately registered chemical entities with distinct CAS numbers, indicating recognized structural differentiation by chemical regulatory databases . Chiral primary amines with the 2,5-dibromophenyl scaffold are employed as synthetic intermediates and chiral building blocks where the absolute configuration at the α-carbon determines the stereochemical outcome of downstream reactions, including diastereoselective transformations and chiral ligand synthesis .
| Evidence Dimension | Absolute stereochemical configuration at the α-carbon (Cahn-Ingold-Prelog assignment) |
|---|---|
| Target Compound Data | (R)-configuration; [α]D not publicly reported for this specific compound |
| Comparator Or Baseline | (S)-configuration (CAS 1388089-27-7); distinct CAS registration |
| Quantified Difference | Qualitatively distinct stereoisomers; no published comparative bioactivity or optical rotation data available |
| Conditions | Structural identity confirmed by CAS registry assignment; no head-to-head experimental comparison published |
Why This Matters
Procurement of the correct enantiomer is critical for reproducibility in stereospecific synthesis and chiral assay development; CAS-level differentiation provides traceable identity assurance.
